

Spectroscopic Profile of 5-(4-methoxyphenyl)-2-furoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

Cat. No.: B1300739

[Get Quote](#)

Disclaimer: As of the latest literature search, publicly available experimental spectroscopic data for **5-(4-methoxyphenyl)-2-furoic acid** is limited. This guide provides comprehensive computed data for the target molecule. To offer a practical reference for the spectroscopic characteristics of the 2-furoic acid scaffold, experimental data for the parent compound, 2-furoic acid, is included. The experimental protocols described are generalized standard procedures applicable for the analysis of **5-(4-methoxyphenyl)-2-furoic acid** and its analogues.

Physicochemical and Computed Mass Spectrometry Data of 5-(4-methoxyphenyl)-2-furoic acid

This section details the computed physicochemical properties and predicted mass spectrometry data for **5-(4-methoxyphenyl)-2-furoic acid**, primarily sourced from the PubChem database.[\[1\]](#)[\[2\]](#)

Table 1: Computed Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₀ O ₄
Molecular Weight	218.20 g/mol
Exact Mass	218.05790880 Da
XLogP3-AA	2.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	3

Data sourced from PubChem.[\[1\]](#)

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z	Predicted Collision Cross Section (CCS) (Å ²)
[M+H] ⁺	219.06518	144.0
[M+Na] ⁺	241.04712	152.7
[M-H] ⁻	217.05062	150.9
[M+NH ₄] ⁺	236.09172	162.3
[M+K] ⁺	257.02106	151.7
[M+H-H ₂ O] ⁺	201.05516	138.1
[M+HCOO] ⁻	263.05610	167.5
[M+CH ₃ COO] ⁻	277.07175	183.9

Data sourced from PubChem and predicted using CCSbase.[\[2\]](#)

Reference Spectroscopic Data: 2-Furoic Acid

The following tables provide experimental spectroscopic data for 2-furoic acid, the parent structure of the target compound. This information serves as a valuable reference for identifying key spectral features.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: ^1H NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)[\[3\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.90	dd	1.64, 0.76	H5
7.22	dd	3.48, 0.76	H3
6.64	dd	3.44, 1.72	H4
~13.0 (broad)	s	-	-COOH

Table 4: ^{13}C NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
159.81	C=O
147.44	C5
145.38	C2
118.16	C3
112.52	C4

Table 5: Infrared (IR) Spectroscopy Data for 2-Furoic Acid (KBr Pellet Method)[\[5\]](#)[\[7\]](#)

Wavenumber (cm ⁻¹)	Assignment
3150-2500	O-H stretch (broad, carboxylic acid dimer)
1690-1670	C=O stretch (carboxylic acid)
~1580, ~1470	C=C stretch (furan ring)
~1295	C-O stretch
~930	O-H bend (out-of-plane)

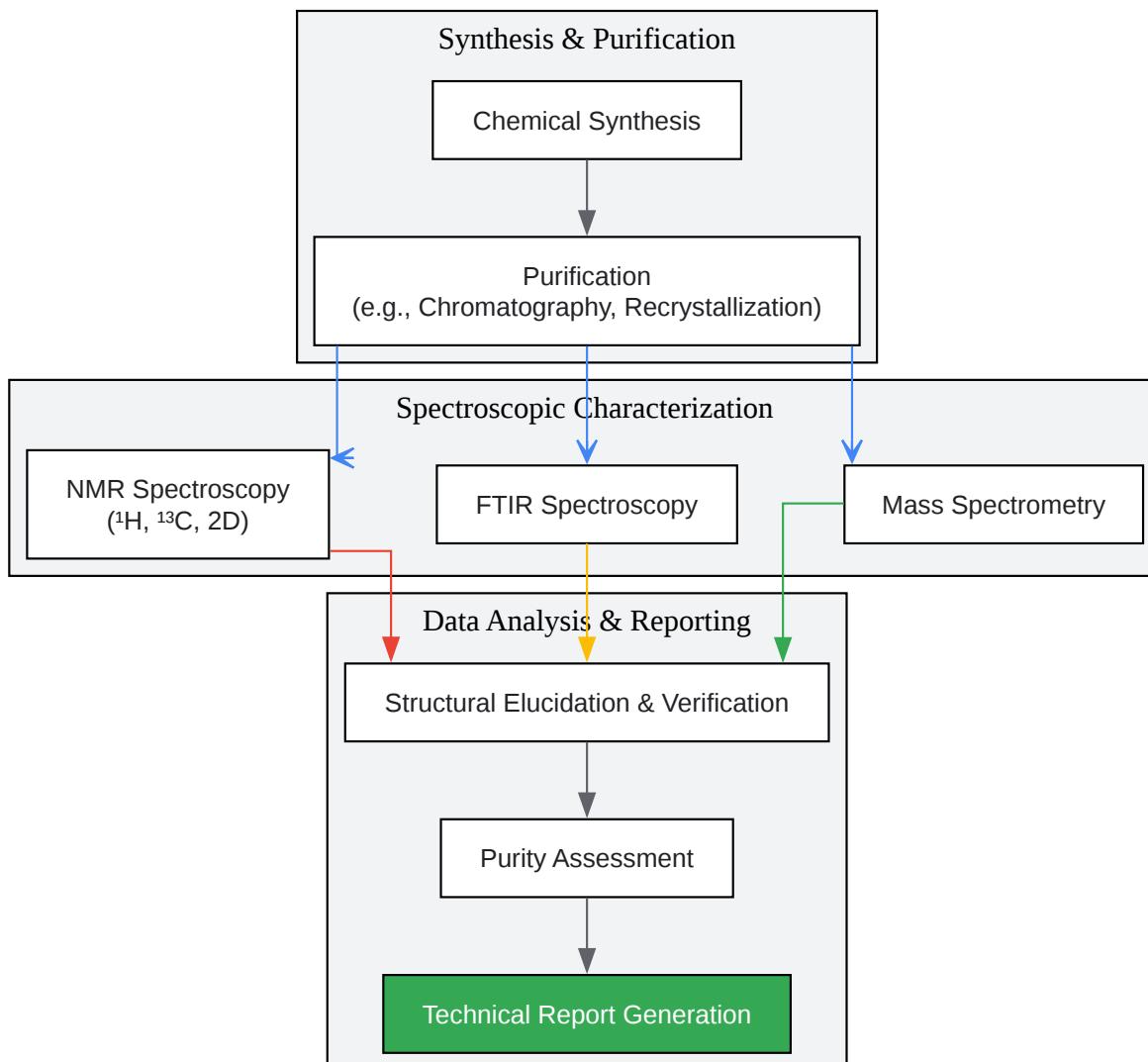
Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic carboxylic acids like **5-(4-methoxyphenyl)-2-furoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.[5]
- Instrumentation and Data Acquisition:
 - Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[5]
 - Place the sample tube into the spectrometer's probe and perform shimming to optimize the magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
 - For ¹³C NMR, acquire a proton-decoupled spectrum.
 - Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[5]

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] Press the mixture in a hydraulic press to form a thin, transparent pellet.[5]
- Instrumentation and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm^{-1} .[5]

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if applicable, through a gas chromatography (GC) inlet. In the ion source, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
- Mass Analysis and Detection: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole). [5] A detector records the abundance of each ion to generate the mass spectrum. The instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[5]

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(4-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-(4-methoxyphenyl)-2-furoic acid (C12H10O4) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Furancarboxylic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-(4-methoxyphenyl)-2-furoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300739#spectroscopic-data-of-5-4-methoxyphenyl-2-furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com